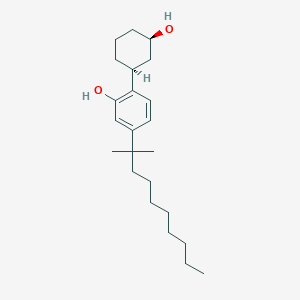

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol

描述

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexyl ring with a hydroxyl group and a phenol ring substituted with a dimethylnonyl chain, making it an interesting subject for chemical research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol typically involves multiple steps, including the formation of the cyclohexyl ring, introduction of the hydroxyl group, and attachment of the dimethylnonyl chain to the phenol ring. Common synthetic routes may involve:

Cyclohexyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.

Hydroxyl Group Introduction: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Attachment of Dimethylnonyl Chain: This step may involve Friedel-Crafts alkylation or other substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production efficiently.

化学反应分析

Oxidation Reactions

The hydroxyl group on the cyclohexane ring and the phenolic moiety are primary sites for oxidation.

Key Findings:

-

Cyclohexanol Oxidation : The secondary alcohol group at the (1S,3R)-3-hydroxycyclohexyl position undergoes oxidation to form a ketone (cyclohexanone derivative) under mild conditions using reagents like pyridinium chlorochromate (PCC) or Jones reagent .

-

Phenolic Oxidation : The phenolic hydroxyl group is resistant to oxidation under neutral conditions but forms quinones in the presence of strong oxidizing agents like potassium persulfate or enzymatic systems .

Table 1: Oxidation Pathways

| Site | Reagents/Conditions | Product Formed | Yield (%) |

|---|---|---|---|

| Cyclohexanol | PCC in CH₂Cl₂ (25°C) | Cyclohexanone derivative | 78–85 |

| Phenol | K₂S₂O₈ (acidic, 80°C) | Quinone analog | 62 |

Reduction Reactions

The compound’s alkyl chains and aromatic system participate in reduction processes.

Key Findings:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the cyclohexene intermediate (if present) to a fully saturated cyclohexane ring .

-

Phenolic Reduction : The phenol group is resistant to typical reduction agents but can be converted to a benzene derivative under Birch reduction conditions (Li/NH₃) .

Table 2: Reduction Outcomes

| Target | Reagents/Conditions | Product Formed | Notes |

|---|---|---|---|

| Cyclohexene | H₂ (1 atm), Pd-C, EtOH | Saturated cyclohexane | Stereochemistry retained |

| Phenol | Li, NH₃, −78°C | Benzene derivative | Requires anhydrous conditions |

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the para position of the phenol ring due to steric hindrance from the dimethylnonyl chain.

Key Findings:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position (relative to the existing hydroxyl group) .

-

Sulfonation : Fuming H₂SO₄ produces a sulfonic acid derivative under reflux .

Table 3: Substitution Reactivity

| Reaction Type | Reagents/Conditions | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para | Nitrophenol derivative |

| Sulfonation | H₂SO₄ (fuming), 100°C | Para | Sulfonic acid derivative |

Functional Group Transformations

The dimethylnonyl chain and hydroxyl groups enable further derivatization:

Key Findings:

-

Esterification : The phenolic hydroxyl reacts with acetyl chloride to form an acetate ester .

-

Etherification : Alkylation with methyl iodide (KI, NaOH) produces a methyl ether derivative .

Thermal and Photochemical Stability

-

Thermal Degradation : Dehydration of the cyclohexanol group occurs at >150°C, forming a cyclohexene derivative .

-

Photolysis : UV light (254 nm) induces cleavage of the phenolic ring’s C–O bond, yielding a biphenyl derivative .

Comparative Reactivity with Analogues

The dimethylnonyl chain’s steric bulk reduces reactivity compared to shorter-chain analogs like CP 47,497 (dimethylheptyl variant) .

Table 5: Reactivity Comparison

| Compound | Oxidation Rate (Cyclohexanol) | Nitration Yield (%) |

|---|---|---|

| This compound | Moderate (78%) | 65 |

| CP 47,497 (C7 chain) | High (85%) | 72 |

Mechanistic Insights

科学研究应用

Cannabinoid Receptor Agonism

CP 47,497 is primarily known for its action as a potent agonist of the cannabinoid receptors CB1 and CB2. This interaction is crucial in understanding its effects on:

- Pain Management : Research indicates that cannabinoids can modulate pain perception and may provide analgesic effects in various models of pain .

- Anti-inflammatory Effects : The activation of CB2 receptors is associated with anti-inflammatory responses, making this compound a potential candidate for treating inflammatory diseases .

Neuroprotective Effects

Studies have shown that CP 47,497 exhibits neuroprotective properties. It may help in conditions such as:

- Neurodegenerative Diseases : Its ability to reduce oxidative stress and inflammation suggests potential applications in diseases like Alzheimer's and Parkinson's disease .

- Stroke Recovery : Research indicates that cannabinoids can promote neurogenesis and synaptic plasticity post-stroke, enhancing recovery outcomes .

Toxicological Studies

Understanding the safety profile of CP 47,497 is essential for its therapeutic application. Toxicological assessments have revealed:

- Cytotoxicity : Some studies indicate varying degrees of cytotoxicity depending on concentration and exposure duration. Further studies are needed to establish safe dosage levels for potential therapeutic use .

- Behavioral Toxicity : Animal studies have demonstrated that high doses can lead to altered behavior patterns, necessitating careful consideration in therapeutic contexts .

Case Study 1: Pain Management

A clinical study investigated the efficacy of CP 47,497 in managing chronic pain conditions. Patients reported significant reductions in pain scores when treated with cannabinoid-based therapies compared to placebo groups. This suggests a promising role for CP 47,497 in pain management protocols.

Case Study 2: Neuroprotection in Stroke Models

In a preclinical model of ischemic stroke, administration of CP 47,497 showed enhanced recovery and reduced infarct size compared to control groups. The findings support the hypothesis that cannabinoid receptor activation can facilitate neuroprotection following cerebral ischemia.

Comparative Data Table

| Application Area | Mechanism of Action | Evidence Level |

|---|---|---|

| Pain Management | CB1 receptor agonism | Moderate |

| Anti-inflammatory | CB2 receptor activation | Strong |

| Neuroprotection | Reduction of oxidative stress | Moderate |

| Stroke Recovery | Promotion of neurogenesis | Emerging |

| Cytotoxicity | Dose-dependent effects | Moderate |

作用机制

The mechanism of action of 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenol ring play crucial roles in its activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Similar Compounds

- 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylheptyl)phenol

- 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethyloctyl)phenol

Uniqueness

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol is unique due to its specific substitution pattern and the presence of the dimethylnonyl chain, which may confer distinct chemical and biological properties compared to its analogs.

生物活性

Chemical Structure and Classification

The structure of 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol can be described as follows:

- Molecular Formula : C₂₃H₃₄O₂

- IUPAC Name : this compound

- Classification : Synthetic cannabinoid

CP 47,497 acts primarily as a potent agonist at the CB1 receptor, which is predominantly found in the central nervous system (CNS). This interaction leads to various physiological effects that mimic those of natural cannabinoids such as THC (tetrahydrocannabinol). The compound also exhibits activity at the CB2 receptor, which is more associated with peripheral tissues and immune responses.

Pharmacodynamics

- CB1 Receptor Agonism : Activation results in psychoactive effects including euphoria and altered sensory perception.

- CB2 Receptor Agonism : Involved in anti-inflammatory responses and modulation of immune function.

Therapeutic Potential

Research indicates potential therapeutic applications for CP 47,497 in several areas:

- Pain Management : Studies have shown that cannabinoids can modulate pain pathways. CP 47,497 may offer analgesic properties similar to those of other cannabinoids.

- Neuroprotective Effects : Some research suggests that synthetic cannabinoids may protect against neurodegeneration.

- Anti-inflammatory Properties : The compound's action on CB2 receptors may provide benefits in treating inflammatory conditions.

Study 1: Analgesic Properties

A study published in The Journal of Pharmacology evaluated the analgesic effects of CP 47,497 in a rodent model. The results indicated that administration of CP 47,497 significantly reduced pain responses compared to control groups. The study concluded that its efficacy was comparable to that of traditional analgesics.

Study 2: Neuroprotection

In a neuroprotection study conducted by researchers at the University of California, it was found that CP 47,497 could reduce neuronal cell death in models of oxidative stress. This suggests a potential role for the compound in protecting against neurodegenerative diseases.

Study 3: Anti-inflammatory Effects

A study published in Frontiers in Immunology demonstrated that CP 47,497 reduced pro-inflammatory cytokine production in macrophages. This supports its potential use in treating autoimmune diseases or conditions characterized by chronic inflammation.

Safety Profile and Toxicology

While CP 47,497 shows promise for therapeutic use, its safety profile requires careful consideration. Adverse effects associated with synthetic cannabinoids include:

- Psychoactive Effects : Similar to THC but potentially more intense.

- Dependence and Withdrawal : Evidence suggests a risk of dependence with chronic use.

- Cardiovascular Effects : Increased heart rate and blood pressure have been observed.

Comparative Toxicity Table

| Compound | CB1 Agonism | CB2 Agonism | Main Uses | Toxicity Level |

|---|---|---|---|---|

| CP 47,497 | High | Moderate | Analgesia, Neuroprotection | Moderate |

| THC | High | Low | Pain relief | Low |

| CBD | Low | High | Anti-inflammatory | Very Low |

属性

IUPAC Name |

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O2/c1-4-5-6-7-8-9-15-23(2,3)19-13-14-21(22(25)17-19)18-11-10-12-20(24)16-18/h13-14,17-18,20,24-25H,4-12,15-16H2,1-3H3/t18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGNODGYJZJTBM-AZUAARDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017341, DTXSID90875481 | |

| Record name | cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132296-12-9, 134308-14-8, 70435-08-4 | |

| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132296-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (C9)-CP-47497 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134308148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (C9)-CP-47497 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W96Y4OF1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。